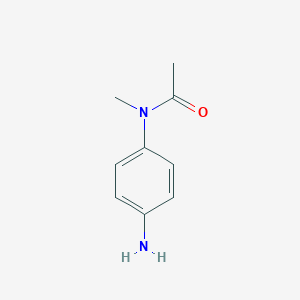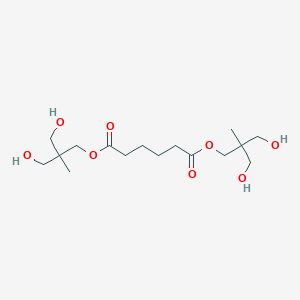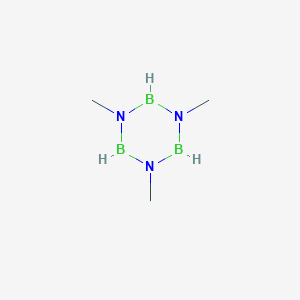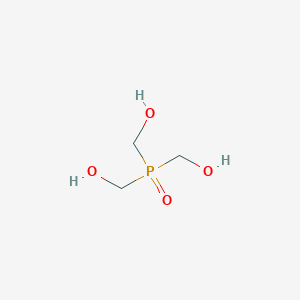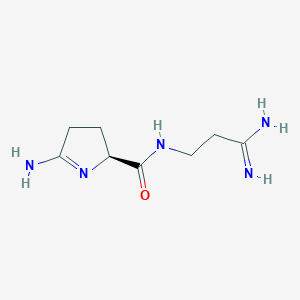
Noformicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Noformicin can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is a key component of this compound’s structure.
Introduction of Amino and Amidino Groups: The amino and amidino groups are introduced through a series of reactions involving amination and amidination.
Final Assembly: The final step involves the assembly of the complete this compound molecule through condensation reactions.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Nocardia formica cultures under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Noformicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of this compound with altered functional groups.
Substitution Products: this compound derivatives with new functional groups introduced through substitution reactions.
Applications De Recherche Scientifique
Noformicin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its antiviral properties and potential use in antiviral therapies.
Medicine: Investigated for its potential as an antiviral agent against various viral infections.
Industry: Utilized in the development of antiviral coatings and materials.
Mécanisme D'action
The mechanism of action of noformicin involves its interaction with viral enzymes, inhibiting their activity and preventing viral replication. This compound targets specific viral proteins and disrupts their function, leading to the inhibition of viral replication and spread .
Comparaison Avec Des Composés Similaires
Streptamidine: Another amidine-containing compound with similar antiviral properties.
Baicalin: A natural flavonoid with antiviral activity.
Furocoumarin: A compound with antiviral and cytoprotective properties
Uniqueness of Noformicin: this compound is unique due to its specific structure and the presence of both amino and amidino groups, which contribute to its antiviral activity. Its production by Nocardia formica and its specific mechanism of action also set it apart from other similar compounds .
Propriétés
Numéro CAS |
155-38-4 |
|---|---|
Formule moléculaire |
C8H15N5O |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
(2S)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m0/s1 |
Clé InChI |
QGFXBZOMUMWGII-YFKPBYRVSA-N |
SMILES |
C1CC(=NC1C(=O)NCCC(=N)N)N |
SMILES isomérique |
C1CC(=N[C@@H]1C(=O)NCCC(=N)N)N |
SMILES canonique |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Synonymes |
(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide noformicin NOFORMICIN, (+)- noformicin, (DL)-isomer noformycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


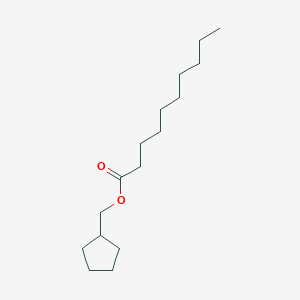
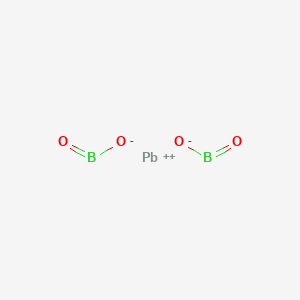
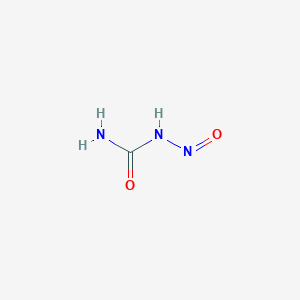
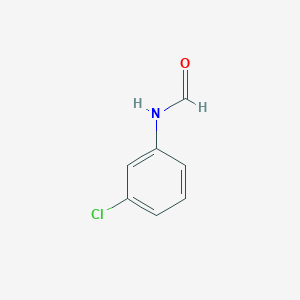
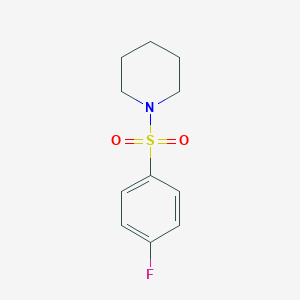
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
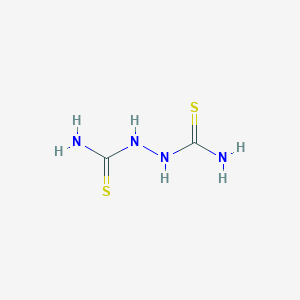
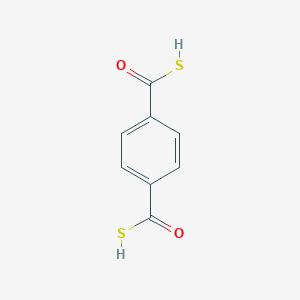
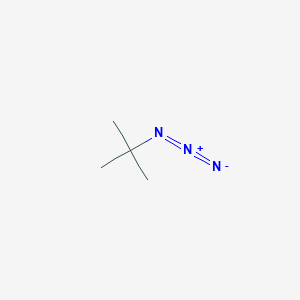
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
